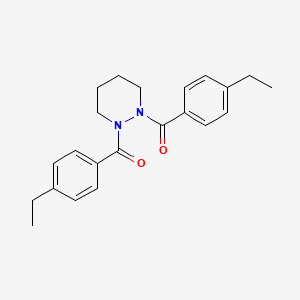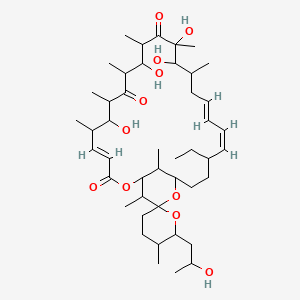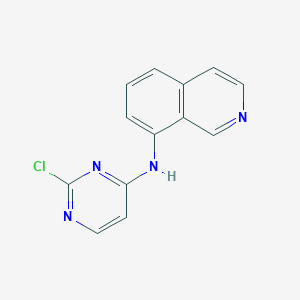
Pyridazine, 1,2-bis(4-ethylbenzoyl)hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 1,2-bis(4-ethylbenzoyl)hexahydro- is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of pyridazine derivatives typically involves cyclization reactions. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with alkynes or alkenes under mild conditions . Another approach is the cyclization of hydrazines with dicarbonyl compounds . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Pyridazine, 1,2-bis(4-ethylbenzoyl)hexahydro- can undergo various chemical reactions, including:
Scientific Research Applications
Pyridazine, 1,2-bis(4-ethylbenzoyl)hexahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of pyridazine, 1,2-bis(4-ethylbenzoyl)hexahydro- involves its interaction with specific molecular targets. For example, some pyridazine derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Pyridazine, 1,2-bis(4-ethylbenzoyl)hexahydro- can be compared to other similar compounds such as pyrimidine and pyrazine derivatives. While all three belong to the diazine family, pyridazine is unique due to its adjacent nitrogen atoms, which confer distinct physicochemical properties .
Similar Compounds
- Pyrimidine
- Pyrazine
- Pyridazinone
Properties
CAS No. |
887582-21-0 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[2-(4-ethylbenzoyl)diazinan-1-yl]-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C22H26N2O2/c1-3-17-7-11-19(12-8-17)21(25)23-15-5-6-16-24(23)22(26)20-13-9-18(4-2)10-14-20/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
CHWBCXCWVFVMRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCCN2C(=O)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)

![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)






![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)


